molecular formula C24H23N3O2 B2973127 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide CAS No. 452090-08-3

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide

Cat. No.: B2973127
CAS No.: 452090-08-3
M. Wt: 385.467
InChI Key: KNUORWMJKDJTBP-KOEQRZSOSA-N
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Description

This compound is a carbazole-based hydrazide derivative characterized by a propanehydrazide backbone linked to a carbazol-9-yl group and a 2-methoxyphenyl-substituted ethylidene moiety. Its molecular formula is C₂₄H₂₂N₄O₂, with a molecular weight of 414.47 g/mol (estimated from analogous structures in ). This compound is synthesized via condensation reactions involving carbazole precursors and substituted hydrazides, as demonstrated in , where ethyl 3-(9H-carbazol-9-yl)propanoate reacts with hydrazine hydrate to form intermediates for further functionalization .

Properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-1-(2-methoxyphenyl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-17(18-9-5-8-14-23(18)29-2)25-26-24(28)15-16-27-21-12-6-3-10-19(21)20-11-4-7-13-22(20)27/h3-14H,15-16H2,1-2H3,(H,26,28)/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUORWMJKDJTBP-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the carbazole core The carbazole can be synthesized through the cyclization of phenols with formaldehyde and acetic anhydride

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of temperature, pressure, and reaction times to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carbazole derivatives with increased oxidation states.

  • Reduction: Production of reduced carbazole derivatives.

  • Substitution: Introduction of various substituents on the carbazole core.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may serve as potential bioactive compounds in drug discovery.

  • Industry: It can be used in the production of advanced materials and electronic devices.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The carbazole core can interact with various biological targets, leading to potential therapeutic effects. The methoxyphenyl group and hydrazide functional group may enhance the compound's binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituent on Ethylidene Group Molecular Formula Molecular Weight (g/mol) Key Features
3-(9H-Carbazol-9-yl)-N'-[(1E)-1-(2-Methoxyphenyl)ethylidene]propanehydrazide (Target) 2-Methoxyphenyl C₂₄H₂₂N₄O₂ 414.47 Methoxy group enhances electron density; potential for bioactivity .
3-(9H-Carbazol-9-yl)-N'-[(1E)-1-(3-Nitrophenyl)ethylidene]propanehydrazide () 3-Nitrophenyl C₂₃H₂₀N₄O₃ 400.44 Nitro group introduces electron-withdrawing effects; may alter solubility .
3-(9H-Carbazol-9-yl)-N'-[(E)-(4-Nitrophenyl)methylene]propanehydrazide () 4-Nitrophenyl C₂₂H₁₈N₄O₃ 386.41 Para-nitro substitution increases steric hindrance; impacts binding affinity .
3-(3,6-Diiodo-9H-carbazol-9-yl)-N'-[(E)-1H-indol-3-ylmethylene]propanehydrazide () Indol-3-yl C₂₃H₁₇I₂N₅O 645.22 Diiodo substitution enhances halogen bonding; indole group adds redox activity .
3-(9H-Carbazol-9-yl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]propanehydrazide () 2-Hydroxynaphthyl C₂₅H₂₀N₄O₂ 432.46 Hydroxyl and naphthyl groups improve solubility and fluorescence properties .

Biological Activity

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide, a compound derived from carbazole, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H23_{23}N3_3O2_2
  • Molecular Weight : 397.48 g/mol
  • LogP : 5.235 (indicating high lipophilicity)
  • Water Solubility : LogSw -5.38 (poorly soluble in water)

The compound features a carbazole moiety linked to an ethylidene group, which contributes to its biological activity through potential interactions with various biological targets.

Anticancer Activity

Research has highlighted the anticancer potential of carbazole derivatives, including the target compound. The following mechanisms have been noted:

  • Inhibition of Tumor Cell Proliferation :
    • Studies indicate that carbazole derivatives can induce apoptosis in cancer cells by activating the p53 pathway, a critical regulator of the cell cycle and apoptosis .
    • For instance, derivatives similar to our compound have shown selective inhibition of melanoma cell growth without affecting normal melanocytes, suggesting a targeted therapeutic effect .
  • Tubulin Polymerization Inhibition :
    • Compounds related to this compound have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division . This property positions them as potential candidates for developing new anticancer drugs.

Antimicrobial Activity

Carbazole derivatives have also been evaluated for their antimicrobial properties. A study focusing on hydrazine and acyl hydrazone derivatives found that related compounds exhibited significant antifungal activity against various pathogens . This suggests that our compound may share similar properties.

Study on Antitumor Activity

A notable study investigated the effects of a carbazole derivative on melanoma cells. The derivative was found to:

  • Induce apoptosis through increased caspase activity.
  • Reduce tumor growth in vivo without adversely affecting normal tissues .

This research underscores the therapeutic potential of carbazole-based compounds in oncology.

Molecular Docking Studies

Recent molecular docking studies have evaluated the binding affinities of various carbazole derivatives against key proteins involved in viral replication and cancer progression. For example:

  • Compounds showed strong binding affinities to the main protease of SARS-CoV-2, indicating potential antiviral properties .
  • The docking scores suggest that these compounds could serve as leads for developing new antiviral agents.

Data Summary

PropertyValue
Molecular FormulaC25_{25}H23_{23}N3_3O2_2
Molecular Weight397.48 g/mol
LogP5.235
Water SolubilityLogSw -5.38
Anticancer MechanismsApoptosis induction
Antimicrobial ActivityPotential antifungal effects

Q & A

Q. How can crystallographic data inform polymorph screening?

  • Methodology :
  • PXRD : Compare experimental vs. simulated patterns to identify stable polymorphs .
  • Thermal analysis (DSC/TGA) : Assess melting points and decomposition pathways for formulation stability .

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